Cas no 899-26-3 (Benzenamine, 4-fluoro-N,N-bis(4-fluorophenyl)-)

Benzenamine, 4-fluoro-N,N-bis(4-fluorophenyl)- structure
899-26-3 structure
Product Name:Benzenamine, 4-fluoro-N,N-bis(4-fluorophenyl)-
CAS No:899-26-3
MF:C18H12F3N
MW:299.289794921875
CID:585230
PubChem ID:2251070
Update Time:2025-04-19

Benzenamine, 4-fluoro-N,N-bis(4-fluorophenyl)- Chemical and Physical Properties

Names and Identifiers

    • Benzenamine, 4-fluoro-N,N-bis(4-fluorophenyl)-
    • 4-fluoro-N,N-bis(4-fluorophenyl)aniline
    • DTXSID60367262
    • 899-26-3
    • tris(4-fluorophenyl)amine
    • SCHEMBL4305587
    • tris(p-fluorphenyl)amin
    • G68955
    • Inchi: 1S/C18H12F3N/c19-13-1-7-16(8-2-13)22(17-9-3-14(20)4-10-17)18-11-5-15(21)6-12-18/h1-12H
    • InChI Key: XTEJTCSINRHCBZ-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1)N(C1C=CC(=CC=1)F)C1C=CC(=CC=1)F

Computed Properties

  • Exact Mass: 299.09218387g/mol
  • Monoisotopic Mass: 299.09218387g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 3
  • Complexity: 275
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.5
  • Topological Polar Surface Area: 3.2Ų

Benzenamine, 4-fluoro-N,N-bis(4-fluorophenyl)- Pricemore >>

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